molecular formula C24H30N2O4 B13825536 2,4-Dimethoxy-N-(3-methyl-1-oxo-1-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)butan-2-yl)benzamide CAS No. 335034-66-7

2,4-Dimethoxy-N-(3-methyl-1-oxo-1-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)butan-2-yl)benzamide

Cat. No.: B13825536
CAS No.: 335034-66-7
M. Wt: 410.5 g/mol
InChI Key: ZGMJGYQGBZWXDX-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2,4-dimethoxybenzoyl group linked to a modified amino acid chain (3-methyl-1-oxobutan-2-yl) and a 1,2,3,4-tetrahydronaphthalen-1-yl (tetralin) moiety. Its structural complexity arises from the combination of aromatic, heterocyclic, and aliphatic components. The tetralin group is notable for its hydrophobic and planar structure, which may enhance binding to hydrophobic pockets in biological targets, while the dimethoxy groups on the benzamide could influence electronic properties and solubility .

Properties

CAS No.

335034-66-7

Molecular Formula

C24H30N2O4

Molecular Weight

410.5 g/mol

IUPAC Name

2,4-dimethoxy-N-[3-methyl-1-oxo-1-(1,2,3,4-tetrahydronaphthalen-1-ylamino)butan-2-yl]benzamide

InChI

InChI=1S/C24H30N2O4/c1-15(2)22(26-23(27)19-13-12-17(29-3)14-21(19)30-4)24(28)25-20-11-7-9-16-8-5-6-10-18(16)20/h5-6,8,10,12-15,20,22H,7,9,11H2,1-4H3,(H,25,28)(H,26,27)

InChI Key

ZGMJGYQGBZWXDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1CCCC2=CC=CC=C12)NC(=O)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-N-(3-methyl-1-oxo-1-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)butan-2-yl)benzamide typically involves multi-step organic reactions

    Preparation of Benzamide Core: The benzamide core can be synthesized by reacting 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of Side Chain: The side chain can be introduced through a series of reactions involving the formation of an amide bond between the benzamide core and the side chain precursor, which includes the 1,2,3,4-tetrahydronaphthalene moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-(3-methyl-1-oxo-1-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)butan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,4-Dimethoxy-N-(3-methyl-1-oxo-1-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)butan-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

    Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as proteins or nucleic acids.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-N-(3-methyl-1-oxo-1-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)butan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of the target compound with analogs reported in the literature:

Compound Core Structure Substituents Biological Activity/Notes Reference
Target Compound Benzamide 2,4-Dimethoxy, tetralin-amino, 3-methylbutan-2-yl Hypothesized to interact with enzymes or receptors via tetralin and dimethoxy motifs
N-(2,3-dihydro-1H-inden-2-yl)-3,4-dimethoxybenzamide Benzamide 3,4-Dimethoxy, dihydroindenyl Synthesized for C–H bond functionalization studies; dihydroindenyl enhances rigidity
N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]-4-phenylbenzamide Biphenylcarboxamide Tetralin-amino, biphenyl TAO kinase inhibitor (IC₅₀ = 43 nM); biphenyl group enhances target affinity
4-(methylsulfonylmethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide Benzamide Methylsulfonylmethyl, tetralin Sulfone group improves metabolic stability; tetralin aids in hydrophobic interactions
N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-(trifluoromethoxy)benzamide Benzamide Trifluoromethoxy, tetralin-amino High solubility due to trifluoromethoxy group; tested in neurodegenerative models
5-chloro-2-hydroxy-N-{(2S)-3-methyl-1-[(4-nitrophenyl)amino]-1-oxobutan-2-yl}benzamide Benzamide 5-chloro-2-hydroxy, 4-nitrophenyl Nitro group confers electron-withdrawing effects; moderate antimicrobial activity

Key Research Findings

Structural Influences on Activity

  • Tetralin vs. Indenyl Moieties : Compounds with tetralin groups (e.g., target compound, ) exhibit stronger hydrophobic interactions compared to dihydroindenyl analogs (e.g., ), which may translate to higher receptor-binding affinity in lipid-rich environments.
  • Methoxy vs. Sulfonyl Groups : The 2,4-dimethoxy substitution in the target compound likely improves solubility relative to sulfonamide derivatives (e.g., ), but may reduce enzyme inhibition potency compared to sulfamoylphenylalkylamides (IC₅₀ values < 100 nM for carbonic anhydrase inhibitors) .
  • Stereochemical Effects : Chiral centers in related compounds (e.g., (2S)-configured analogs in ) significantly influence conformational stability and biological activity, suggesting that the target compound’s stereochemistry requires rigorous characterization.

Data Tables

Physicochemical Properties (Hypothesized)

Property Target Compound N-(2,3-dihydro-1H-inden-2-yl)-3,4-dimethoxybenzamide N-[2-oxo-2-(tetralin-amino)ethyl]-4-phenylbenzamide
Molecular Weight ~450 g/mol ~325 g/mol ~425 g/mol
LogP ~3.5 ~2.8 ~4.1
Hydrogen Bond Donors 2 1 2

Biological Activity

2,4-Dimethoxy-N-(3-methyl-1-oxo-1-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)butan-2-yl)benzamide, commonly referred to by its CAS number 335034-66-7, is a synthetic compound with potential biological activity. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and relevance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C24H30N2O4C_{24}H_{30}N_{2}O_{4}, with a molecular weight of 410.51 g/mol. The compound features a complex structure that includes a benzamide moiety and a tetrahydronaphthalene group, which may contribute to its biological activity.

Structural Characteristics

PropertyValue
Molecular FormulaC24H30N2O4
Molecular Weight410.51 g/mol
Density1.178 g/cm³
Boiling Point634.55 °C
Flash Point337.56 °C

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The presence of the naphthalene ring is often associated with enhanced cytotoxicity against cancer cell lines.
  • Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, several proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells has been noted in related compounds.

Study on Anticancer Activity

A study published in Compounds evaluated the anticancer effects of several benzamide derivatives on human cancer cell lines. The results indicated that certain structural modifications significantly enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .

Antimicrobial Screening

Another research effort focused on the antimicrobial properties of various naphthalene-containing compounds. The study found that specific derivatives exhibited significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for antibiotic development .

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